molecular formula C12H21F3N2O2 B13942416 tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B13942416
M. Wt: 282.30 g/mol
InChI Key: KVCZFAHRZKXEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method involves the use of tert-butyl 2-((trifluoromethyl)amino)methyl)piperidine-1-carboxylate as a starting material. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl 2-[(trifluoromethylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-5-4-6-9(17)8-16-12(13,14)15/h9,16H,4-8H2,1-3H3

InChI Key

KVCZFAHRZKXEML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.